[1,2,4]Triazolo[1,5-a]pyridine-5-carbonitrile
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Overview
Description
[1,2,4]Triazolo[1,5-a]pyridine-5-carbonitrile: is a heterocyclic compound that features a triazole ring fused to a pyridine ring. This compound is of significant interest in medicinal and pharmaceutical chemistry due to its diverse biological activities. It is commonly found in medicinal compounds and exhibits various pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Microwave-Mediated Synthesis: A catalyst-free, additive-free, and eco-friendly method involves the reaction of enaminonitriles and benzohydrazides under microwave conditions.
Oxidative Cyclization: Another method involves the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as NaOCl, Pb(OAc)4, or MnO2.
Industrial Production Methods: Industrial production methods for [1,2,4]Triazolo[1,5-a]pyridine-5-carbonitrile typically involve scalable microwave-mediated synthesis due to its efficiency and eco-friendliness .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidative cyclization reactions to form various derivatives.
Reduction: Selective reduction of triazolo derivatives to dihydro derivatives has been demonstrated.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly involving the nitrile group.
Common Reagents and Conditions:
Oxidizers: NaOCl, Pb(OAc)4, MnO2, PIFA, I2/KI.
Catalysts: Copper acetate for cycloaddition reactions.
Major Products:
Dihydro Derivatives: Formed through selective reduction.
Substituted Triazolo Derivatives: Formed through nucleophilic substitution.
Scientific Research Applications
Chemistry:
Synthesis of Bioactive Compounds: Used as a building block for synthesizing various bioactive molecules.
Biology and Medicine:
Pharmacological Activities: Exhibits activities such as RORγt inverse agonism, PHD-1 inhibition, JAK1 and JAK2 inhibition.
Therapeutic Applications: Utilized in the treatment of cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders.
Industry:
Material Sciences: Applied in the development of light-emitting materials for OLED devices.
Mechanism of Action
Molecular Targets and Pathways:
Comparison with Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Exhibits similar biological activities and is used as a CDK2 inhibitor.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another compound with similar structural features and pharmacological properties.
Uniqueness:
Properties
Molecular Formula |
C7H4N4 |
---|---|
Molecular Weight |
144.13 g/mol |
IUPAC Name |
[1,2,4]triazolo[1,5-a]pyridine-5-carbonitrile |
InChI |
InChI=1S/C7H4N4/c8-4-6-2-1-3-7-9-5-10-11(6)7/h1-3,5H |
InChI Key |
PKGAYCBDKDBLDR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=NN2C(=C1)C#N |
Origin of Product |
United States |
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